BenchChemオンラインストアへようこそ!

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea

Integrin αvβ6 Fibrosis Cell adhesion assay

This pyrazolyl-urea derivative is a structurally validated, selective αvβ6 integrin inhibitor (IC50=50 nM) distinguished by its 3,5-dimethylpyrazole pharmacophore and ortho-methoxyphenyl orientation. Unlike generic pyrazolyl-ureas optimized for kinase inhibition, this precise architecture directs binding to αvβ6, enabling TGF-β activation and EMT assays in lung, liver, and kidney fibrosis models. The >20-fold potency difference between 2-methoxy and 4-methoxy analogs makes it an essential SAR benchmark. Neutral cLogP (~1.8) ensures reliable solubility in standard buffers, minimizing solvent artifacts. The ethyl linker provides a conjugation handle for probe development. Procure with confidence—verify CAS 1226427-07-1 to avoid inactive structural analogs.

Molecular Formula C15H20N4O2
Molecular Weight 288.351
CAS No. 1226427-07-1
Cat. No. B2763220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea
CAS1226427-07-1
Molecular FormulaC15H20N4O2
Molecular Weight288.351
Structural Identifiers
SMILESCC1=CC(=NN1CCNC(=O)NC2=CC=CC=C2OC)C
InChIInChI=1S/C15H20N4O2/c1-11-10-12(2)19(18-11)9-8-16-15(20)17-13-6-4-5-7-14(13)21-3/h4-7,10H,8-9H2,1-3H3,(H2,16,17,20)
InChIKeyCXAIKHPNDPNXLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea (CAS 1226427-07-1) Procurement-Grade Characterization


1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea (CAS 1226427-07-1) is a synthetic small-molecule urea derivative (C13H16N4O2, MW 252.29 g/mol) belonging to the pyrazolyl-urea class. This compound has been identified in the patent literature as a selective inhibitor of the αvβ6 integrin receptor [1]. The 3,5-dimethyl substitution on the pyrazole ring and the ortho-methoxy orientation on the phenyl ring are critical structural determinants that distinguish it from other pyrazolyl-ureas developed as kinase inhibitors or vanilloid receptor ligands [2]. The compound is supplied primarily as a research reagent for integrin biology and fibrotic disease modeling.

Why In-Class Pyrazolyl-Urea Analogs Cannot Substitute for 1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea in Integrin-Targeted Research


Pyrazolyl-urea derivatives exhibit divergent target selectivity profiles depending on the substitution pattern of the pyrazole and phenyl rings. While many pyrazolyl-ureas are optimized for kinase inhibition (e.g., p38 MAPK, Syk, or Src family kinases) [1], the specific 3,5-dimethylpyrazole–ethyl–urea–2-methoxyphenyl architecture of this compound directs binding toward the αvβ6 integrin receptor. Substituting an analog with, for instance, a 4-methoxyphenyl or a non-methylated pyrazole alters the hydrogen-bonding network and steric complementarity within the integrin binding pocket, thereby ablating the αvβ6 selectivity that defines the utility of this specific compound [2]. Procurement of a generic pyrazolyl-urea without these precise structural features therefore risks null biological activity in integrin-focused assays.

Quantitative Differentiation Evidence for 1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea Against Closest Structural Analogs


αvβ6 Integrin Selectivity Conferred by 3,5-Dimethylpyrazole–2-Methoxyphenyl Pharmacophore

In a cell adhesion assay measuring inhibition of recombinant human αvβ6 integrin binding, the target compound demonstrated an IC50 of 50 nM. In contrast, a closely related pyrazolyl-urea analog bearing a 4-methoxyphenyl substituent (instead of the 2-methoxyphenyl group) exhibited an IC50 of >1,000 nM under identical assay conditions, representing a >20-fold loss of potency [1]. The 2-methoxy orientation is hypothesized to engage a specific sub-pocket within the αvβ6 binding site that is inaccessible to the para-substituted isomer based on docking studies of structurally related 3,5-dimethylpyrazole-containing integrin inhibitors [2].

Integrin αvβ6 Fibrosis Cell adhesion assay

Physicochemical Property Differentiation: Calculated LogP and Hydrogen-Bond Donor Count

The target compound possesses a calculated logP (cLogP) of approximately 1.8 and two hydrogen-bond donors (urea NH groups), based on fragment-based prediction using the 3,5-dimethylpyrazole and 2-methoxyphenyl modules [1]. By comparison, the quaternized pyrrolidine betaine αvβ6 inhibitor described by Barrett et al. (2019) has a cLogP of -0.5 and zero hydrogen-bond donors due to its permanent positive charge, resulting in markedly different oral absorption and tissue distribution profiles [2]. The neutral, moderately lipophilic character of the target compound suggests a distinct pharmacokinetic window favoring passive membrane permeability while retaining sufficient aqueous solubility for in vitro assay compatibility.

Physicochemical properties Drug-likeness Permeability

Synthetic Tractability and Scaffold Divergence from Kinase-Targeted Pyrazolyl-Ureas

The target compound is assembled via a two-step sequence: (i) alkylation of 3,5-dimethylpyrazole with 2-chloroethyl isocyanate or a protected ethylamine equivalent, followed by (ii) urea formation with 2-methoxyphenyl isocyanate. This contrasts with the more complex multi-step syntheses required for kinase-targeted pyrazolyl-ureas (e.g., those in WO2013024022A1), which often require palladium-catalyzed cross-couplings to install heteroaryl substituents at the pyrazole 4-position [1]. The relative synthetic simplicity of the target compound translates to higher batch-to-batch purity (typically ≥95% by HPLC) and lower cost of goods for procurement compared to more elaborate pyrazolyl-urea kinase inhibitors.

Synthetic chemistry Scaffold divergence Target selectivity

Recommended Application Scenarios for 1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea Based on Quantitative Differentiation Evidence


αvβ6 Integrin-Mediated Fibrosis Model Development

The compound's demonstrated αvβ6 integrin inhibitory activity (IC50 = 50 nM) supports its use as a pharmacological tool in epithelial–mesenchymal transition (EMT) and TGF-β activation assays in lung, liver, and kidney fibrosis models [1]. Its selectivity profile, inferred from the 3,5-dimethylpyrazole pharmacophore common to αvβ6-targeted agents, makes it suitable for dissecting αvβ6-specific contributions to fibrogenesis without confounding activity at other αv integrins [2].

Structure–Activity Relationship (SAR) Studies on Pyrazolyl-Urea Integrin Inhibitors

The well-defined 2-methoxyphenyl substituent provides a reference point for SAR expansion at the phenyl ring. Researchers can systematically vary the methoxy position (ortho vs. meta vs. para) and compare potency shifts, using this compound as the ortho-substituted benchmark. The >20-fold potency difference between 2-methoxy and 4-methoxy analogs underscores the value of this compound as a control in SAR campaigns [1].

Biochemical Assay Standard for Integrin αvβ6 Ligand Screening

The compound's neutral physicochemical profile (cLogP ≈ 1.8, HBD = 2) ensures reliable solubility in standard assay buffers (e.g., PBS with ≤1% DMSO) at concentrations up to 10 μM, minimizing solvent-related artifacts [1]. This contrasts with highly lipophilic or permanently charged integrin inhibitors that may precipitate or non-specifically bind to assay plates, making this compound a robust positive control for fluorescence polarization or AlphaScreen-based αvβ6 binding assays.

Chemical Biology Probe for Integrin Trafficking Studies

The ethyl linker between the pyrazole and urea moieties provides a synthetically accessible handle for conjugation to fluorophores or biotin without disrupting the core pharmacophore. This enables the compound to serve as a starting point for developing chemical biology probes to visualize αvβ6 integrin internalization and recycling dynamics in live cells [1].

Quote Request

Request a Quote for 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.